molecular formula C16H19NO5S2 B2970696 methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate CAS No. 1797352-61-4

methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2970696
CAS No.: 1797352-61-4
M. Wt: 369.45
InChI Key: FBXQQIUTQDBIST-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate is a sulfamoyl-substituted benzoate ester characterized by a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl group attached to the sulfamoyl nitrogen. This structure combines a benzoate backbone with a sulfonamide linkage and a thiophene-containing substituent, which may confer unique electronic, steric, and biological properties.

Properties

IUPAC Name

methyl 4-[[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S2/c1-11-4-9-15(23-11)14(21-2)10-17-24(19,20)13-7-5-12(6-8-13)16(18)22-3/h4-9,14,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXQQIUTQDBIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate is a synthetic compound notable for its complex structure and potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfamoyl group, a methoxy substituent, and a methylthiophene moiety, contributing to its diverse biological interactions. The presence of these functional groups suggests potential interactions with various biological targets, which are essential for its therapeutic efficacy.

  • Carbonic Anhydrase Inhibition :
    • Research indicates that sulfamoyl benzoates can act as inhibitors of carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in various tumors. Compounds designed with similar structures have shown high affinity for CAIX, suggesting that this compound may also possess anticancer properties due to its potential to inhibit tumor growth by modulating the tumor microenvironment .
  • Antimicrobial Activity :
    • Preliminary studies have suggested that compounds with similar thiophene and sulfonamide structures exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anti-inflammatory Effects :
    • The compound may also exhibit anti-inflammatory activity by modulating inflammatory pathways through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

In Vitro Studies

In vitro studies have demonstrated the efficacy of related compounds in inhibiting the growth of cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against various cancer types, indicating significant cytotoxicity .

Case Studies

  • Cancer Treatment :
    • A study involving methyl sulfamoyl benzoates highlighted their potential as selective inhibitors for CAIX. Compound variations were tested for binding affinity, showing some derivatives with Kd values as low as 0.12 nM, indicating strong binding and potential therapeutic use in cancer treatment .
  • Antimicrobial Efficacy :
    • Another study assessed the antimicrobial properties of related sulfamoyl compounds against common pathogens, revealing effective inhibition at concentrations below 100 µg/mL .

Data Tables

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureCAIX Inhibition0.12
Related Sulfamoyl CompoundStructureAntimicrobial<100

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related sulfamoyl benzoate derivatives and their distinguishing features:

Compound Name Substituent on Sulfamoyl Group Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Reference
Methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate 2-Methoxy-2-(5-methylthiophen-2-yl)ethyl Thiophene ring, methoxy group ~409.5 (calculated) Not reported in evidence N/A
Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate (1i) 4-Methoxybenzyl Benzyl group with para-methoxy substitution ~365.4 Intermediate in aryl cross-coupling
Methyl 4-{N-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]sulfamoyl}benzoate (78) 2-(1-Benzhydryl-5-chloro-2-methylindol-3-yl)ethyl Bulky indole substituent, chlorine atom 573.1 (mp: 573.1°C) High thermal stability; enzyme inhibition
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzyl(methyl) group linked to 1,3,4-oxadiazole Oxadiazole heterocycle, antifungal activity ~549.6 Antifungal agent (Candida albicans)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole-linked phenylcarbamoyl group Thiadiazole ring, carbamoyl group 369.4 Not reported (hazard data available)

Substituent Effects on Properties

  • Indole-based substituents (e.g., compound 78) contribute significant steric bulk and hydrophobicity, likely affecting membrane permeability .
  • Solubility and Stability: The methoxy group in 1i and the target compound may improve solubility in polar solvents compared to non-polar indole or benzhydryl substituents . Compound 78’s high melting point (573.1°C) suggests strong crystalline packing forces due to its bulky indole substituent, whereas thiophene-containing compounds may exhibit lower melting points .

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